molecular formula C10H15N3O4 B3010018 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1287670-05-6

4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3010018
CAS No.: 1287670-05-6
M. Wt: 241.247
InChI Key: QDBCOPQTZOPWON-UHFFFAOYSA-N
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Description

4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.

Properties

IUPAC Name

1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)11-6-5-13(4)12-7(6)8(14)15/h5H,1-4H3,(H,11,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBCOPQTZOPWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(N=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287670-05-6
Record name 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it to around 40°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then participate in further reactions .

Scientific Research Applications

Medicinal Chemistry

Boc-pyrazole derivatives are being explored for their potential as therapeutic agents. The pyrazole ring is a versatile scaffold in drug design, particularly for compounds targeting various biological pathways.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain Boc-pyrazole derivatives exhibited significant anti-inflammatory activity, suggesting their potential use in treating inflammatory diseases .

Organic Synthesis

Boc-pyrazole serves as an important building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules.

Example Reaction :
The compound can be used in nucleophilic substitution reactions, where the tert-butoxycarbonyl (Boc) group provides stability and protection for the amine functionality during synthesis.

Reaction TypeDescription
Nucleophilic SubstitutionBoc-pyrazole can react with alkyl halides to form new alkylated products.
Coupling ReactionsIt can participate in coupling reactions to form biaryl compounds, useful in pharmaceuticals.

Agrochemicals

Research indicates that Boc-pyrazole derivatives may have applications in agrochemicals, particularly as herbicides or fungicides.

Case Study : A patent application described a series of Boc-pyrazole compounds that demonstrated herbicidal activity against specific weed species, highlighting their potential role in agricultural applications .

Mechanism of Action

The mechanism of action of 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid involves the cleavage of the Boc group under acidic conditions. The resulting carbocation can be stabilized by resonance and undergo elimination by trifluoroacetate ion . This deprotection step is crucial for the compound’s use in peptide synthesis and other applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. Its Boc-protected amino group makes it particularly valuable in synthetic chemistry for the selective protection and deprotection of amines .

Biological Activity

4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1287670-05-6) is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

  • Molecular Formula: C10H15N3O4
  • Molecular Weight: 241.25 g/mol
  • Purity: 98%
  • IUPAC Name: 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrazole-3-carboxylic acid

Pharmacological Activities

  • Antiviral Activity:
    • Pyrazole derivatives have been reported to exhibit antiviral properties against several viruses, including the tobacco mosaic virus and herpes simplex virus (HSV). For instance, compounds with similar structures have shown significant antiviral efficacy in vitro .
  • Anti-inflammatory and Analgesic Effects:
    • Pyrazoles are often investigated for their anti-inflammatory and analgesic properties. The presence of the Boc group may enhance the compound's stability and bioavailability, potentially leading to improved therapeutic outcomes .
  • Antimicrobial Properties:
    • Some pyrazole derivatives demonstrate antimicrobial activity against various bacterial strains. The specific mechanisms often involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can influence its biological activity:

Compound NameStructural FeaturesBiological Activity
4-(tert-butoxycarbonyl)amino-1-methylpyrazoleSimilar pyrazole core without carboxylic acidAntimicrobial
5-(difluoromethyl)-1-methylpyrazoleContains difluoromethyl groupEnhanced antiviral properties
3-(tert-butoxycarbonyl)amino-1-methyl-1H-pyrazoleDifferent position of carboxylic acidPotential anti-inflammatory effects

Case Studies and Research Findings

Recent studies have explored the biological implications of pyrazole derivatives, highlighting their potential as leads in drug development:

  • Antiviral Studies:
    • A study demonstrated that certain β-amino acid heterocycles exhibited significant antiviral activity against tobacco mosaic virus, suggesting that modifications in the pyrazole structure could yield similarly effective compounds .
  • Inhibition Mechanisms:
    • Research on related compounds has indicated that modifications like the Boc protecting group can influence the compound's interaction with target proteins involved in viral replication and inflammation pathways .
  • High-throughput Screening:
    • High-throughput screening methods have been employed to identify novel derivatives of pyrazoles that show promising results against various biological targets, including cancer cell lines .

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